2-Methylpropane-1,2-diol
Overview
Description
2-Methylpropane-1,2-diol is a chemical compound that is related to various research areas, including organic synthesis, catalysis, and material science. While the provided papers do not directly discuss 2-Methylpropane-1,2-diol, they do provide insights into closely related compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, substitution, and azideation, as seen in the synthesis of 2-Methyl-2-nitro-1-azidopropane . Similarly, the synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols involves introducing functional groups to the lead compound to achieve desired biological activities . The enzymatic synthesis of stereoisomers of 1-phenylpropane-1,2-diol demonstrates the precision of biocatalysis in obtaining specific stereoisomers .
Molecular Structure Analysis
The molecular structure of compounds is crucial for their properties and functions. For instance, the X-ray crystal structures of 1,3-diphenyl-2-methylpropane-1,3-dione show cis-diketo conformations, which are significant as they do not have an enol configuration in the solid state . The structure of 2-Methyl-2-nitro-1-azidopropane was determined using various spectroscopic methods, which is essential for understanding its reactivity .
Chemical Reactions Analysis
Chemical reactions of related compounds include the transformation of 2-methylpropane and 2-methylpropene into other products catalyzed by an alumina-supported tungsten hydride . The hydrocarbonylation of prop-2-en-1-ol to various products, including 2-methylpropan-1-ol, is catalyzed by rhodium triethylphosphine complexes, demonstrating the versatility of catalysis in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structures. For example, the synthesis of 2-alkyl-2-methylpropane-1,3-dithiol derivatives and their use in generating self-assembled monolayers (SAMs) on gold surfaces show how the molecular structure affects the density and order of these monolayers . The immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and their lymphocyte-decreasing effect are directly related to their chemical structure and the position of substituents .
Scientific Research Applications
Catalysis and Chemical Synthesis :
- Palladium-catalyzed carbonyl allylation of 2-methylenepropane-1,3-diol demonstrates its utility in organic synthesis (Masuyama, Kagawa, & Kurusu, 1996).
Corrosion Inhibition :
- Schiff base compounds containing 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol have been investigated as corrosion inhibitors, highlighting their potential in materials science and engineering (Leçe, Emregül, & Atakol, 2008).
Microbial Oxidation and Enantioselectivity :
- Studies on microbial oxidation of 2-methylpropane-1,3-diol have revealed its ability to undergo selective oxidation, forming products like β-hydroxyisobutyric acid with high optical purity (Ohta & Tetsukawa, 1979).
Biofuel Production :
- Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli has demonstrated the potential of 2-methylpropan-1-ol (isobutanol) in biofuel production, especially in anaerobic conditions (Bastian et al., 2011).
Anti-Cancer and Molecular Docking Studies :
- The novel compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) has been synthesized and investigated for its anti-cancer properties and molecular docking against pharmacological protein receptors (Pavitha et al., 2017).
Phase Equilibrium and Volumetric Properties :
- Studies on the phase equilibrium and volumetric properties of mixtures involving 2-methylpropan-2-ol provide insights into its physical properties and applications in chemical engineering (Aniya et al., 2017).
Catalysis in Hydrocarbonylation :
- Research on the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes has shown the production of 2-methylpropan-1-ol, among other products, demonstrating its role in chemical synthesis processes (Simpson et al., 1996).
Ionic Liquids and Capture and Release Reagents :
- A diol-functionalized ionic liquid based on 2-methylpropane-1,3-diol has been developed as an efficient, simple, and recoverable “capture and release” reagent for aldehydes, highlighting its utility in organic chemistry (Cai & Liu, 2009).
Density and Viscosity Studies in Binary Liquid Mixtures :
- Research on the densities and viscosities of binary mixtures involving 2-methylpropan-1-ol provides essential data for understanding its behavior in various solvents (Cano-Gómez et al., 2017).
Viscosities in Aqueous Solutions :
- The kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropane-1,3-diol have been measured, offering valuable information for applications in solution chemistry and industrial processes (Chenlo et al., 2002).
Safety And Hazards
2-Methylpropane-1,2-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .
properties
IUPAC Name |
2-methylpropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVWZWFKMIUSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204382 | |
Record name | 2-Methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropane-1,2-diol | |
CAS RN |
558-43-0 | |
Record name | 2-Methyl-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLPROPANE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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